molecular formula C8H15ClN2OS B1520383 N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-36-0

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B1520383
CAS No.: 1251923-36-0
M. Wt: 222.74 g/mol
InChI Key: QTGZOIGZCIJGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H14N2OS·HCl and a molecular weight of 222.74 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of cyclopropylamine with methyl isocyanate followed by cyclization with thiazolidine-4-carboxylic acid. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.

Biology: In biological research, N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride can be used to study enzyme inhibition and protein interactions. It may also be employed in the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamide hydrochloride

  • N-cyclopropyl-N-ethyl-1,3-thiazolidine-4-carboxamide hydrochloride

Uniqueness: N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is unique in its structural features and potential applications compared to similar compounds. Its specific molecular arrangement and functional groups contribute to its distinct properties and uses.

Properties

IUPAC Name

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS.ClH/c1-10(6-2-3-6)8(11)7-4-12-5-9-7;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGZOIGZCIJGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 4
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.